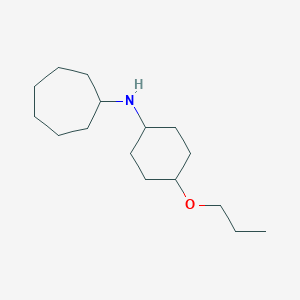
N-(4-propoxycyclohexyl)cycloheptanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-propoxycyclohexyl)cycloheptanamine: is a chemical compound with the molecular formula C16H31NO . It is known for its unique structure, which includes a cycloheptane ring and a propoxy-substituted cyclohexane ring.
Méthodes De Préparation
The synthesis of N-(4-propoxycyclohexyl)cycloheptanamine typically involves the reaction of cycloheptanamine with 4-propoxycyclohexyl derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
N-(4-propoxycyclohexyl)cycloheptanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the propoxy group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-(4-propoxycyclohexyl)cycloheptanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-(4-propoxycyclohexyl)cycloheptanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
N-(4-propoxycyclohexyl)cycloheptanamine can be compared with other similar compounds such as:
N-(4-propylcyclohexyl)cycloheptanamine: Similar structure but with a propyl group instead of a propoxy group.
Cycloheptanamine derivatives: Various derivatives with different substituents on the cyclohexane or cycloheptane rings.
The uniqueness of this compound lies in its specific propoxy substitution, which can influence its reactivity and interactions with other molecules .
Propriétés
Numéro CAS |
920280-57-5 |
|---|---|
Formule moléculaire |
C16H31NO |
Poids moléculaire |
253.42 g/mol |
Nom IUPAC |
N-(4-propoxycyclohexyl)cycloheptanamine |
InChI |
InChI=1S/C16H31NO/c1-2-13-18-16-11-9-15(10-12-16)17-14-7-5-3-4-6-8-14/h14-17H,2-13H2,1H3 |
Clé InChI |
QVAZYEAUVJMFJH-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1CCC(CC1)NC2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



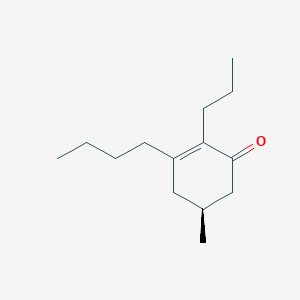
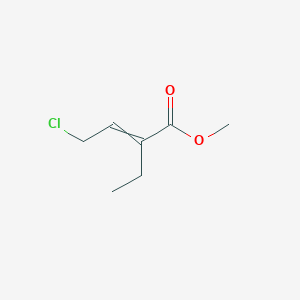
![2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol](/img/structure/B12625835.png)
![6-[4-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625840.png)
![(1S,11S,12R,16S)-14-(3-chloro-4-fluorophenyl)-11-(2,2-dimethylpropanoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12625845.png)
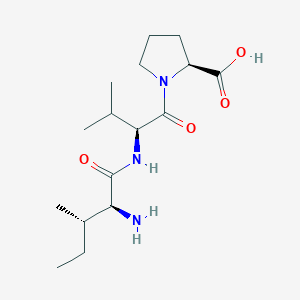
![N,N'-[(Cyclohexylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12625860.png)
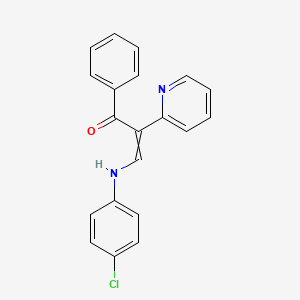

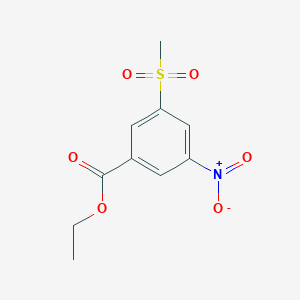
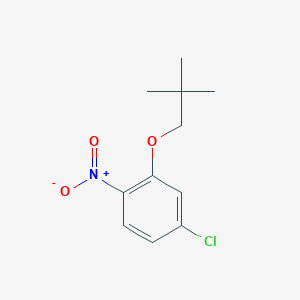
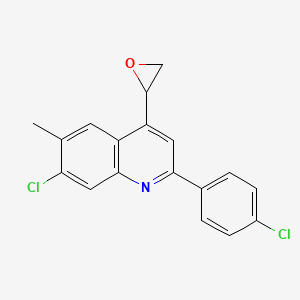
![9-Benzyl-1,9-diazaspiro[5.5]undec-3-ene](/img/structure/B12625898.png)
